
Benzaldehyde, 2-hydroxy-5-nitro-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-hydroxy-5-nitro-, also known as 5-Nitro-2-hydroxybenzaldehyde, is a chemical compound with the formula C7H5NO4 . It has a molecular weight of 167.1189 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 4-hydroxy benzaldehyde was dissolved in CH3COOH under hydrothermal conditions and heated. Then, HNO3 (63%) was added to this solution and the mixture was stirred while keeping the temperature below 110 °C .Molecular Structure Analysis
The molecular structure of Benzaldehyde, 2-hydroxy-5-nitro-, can be represented by the InChI string: InChI=1S/C7H5NO4/c9-4-5-3-6 (8 (11)12)1-2-7 (5)10/h1-4,10H . The structure is also available as a 2D Mol file or as a computed 3D SD file .Safety and Hazards
Benzaldehyde, 2-hydroxy-5-nitro-, is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
Eigenschaften
CAS-Nummer |
1595-15-9 |
|---|---|
Molekularformel |
C7H6N2O4 |
Molekulargewicht |
182.13 g/mol |
IUPAC-Name |
2-[(Z)-hydroxyiminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4- |
InChI-Schlüssel |
DVBKBUGAIYQNOE-YWEYNIOJSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N\O)O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |
| 1595-15-9 | |
Synonyme |
2-HYDROXY-5-NITROBENZALDEHYDE OXIME |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)
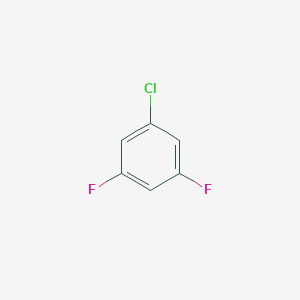
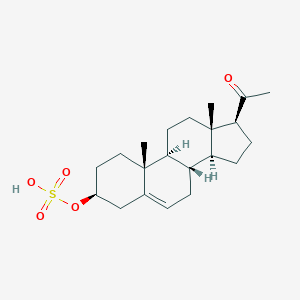
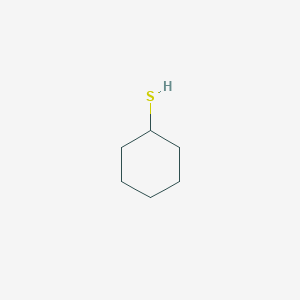

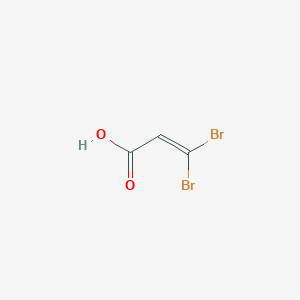
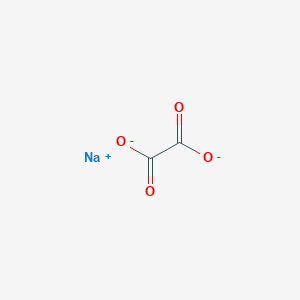


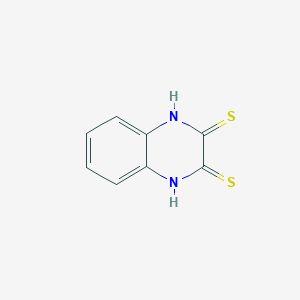
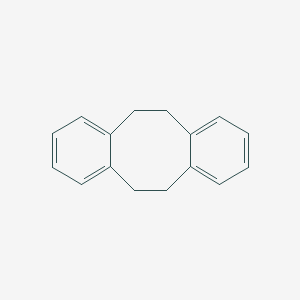

![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)

